molecular formula C14H18O B13412831 4-Isopropyl-6-methyltetralone CAS No. 57494-10-7

4-Isopropyl-6-methyltetralone

Cat. No.: B13412831
CAS No.: 57494-10-7
M. Wt: 202.29 g/mol
InChI Key: KIZXBPVAPQXAMH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Isopropyl-6-methyl-1-tetralone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable precursor, such as γ-butyrolactone, using anhydrous aluminum chloride as a catalyst . The reaction is typically carried out in a dry solvent like benzene under reflux conditions. After the reaction, the product is purified through distillation and recrystallization.

Another method involves the intramolecular arene alkylation reaction using visible light and N-(acyloxy)phthalimides as radical precursors . This method provides a diverse set of fused, partially saturated cores, which are of high interest in synthetic and medicinal chemistry.

Chemical Reactions Analysis

4-Isopropyl-6-methyl-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl and methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

4-Isopropyl-6-methyl-1-tetralone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyl-6-methyl-1-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission.

Comparison with Similar Compounds

4-Isopropyl-6-methyl-1-tetralone can be compared with other similar compounds, such as:

These compounds share a similar tetralone scaffold but differ in the position and type of substituents. The unique combination of isopropyl and methyl groups in 4-Isopropyl-6-methyl-1-tetralone contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Isopropyl-6-methyltetralone, also known as 4-Isopropyl-6-methyl-1-tetralone, is a compound of interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of the biological activity of this compound, drawing on diverse sources to present findings from various studies and case reports.

  • Chemical Formula : C₁₄H₁₈O
  • Molecular Weight : 202.29 g/mol
  • CAS Number : 57494-10-7
  • IUPAC Name : 4-Isopropyl-6-methyl-1-tetralone

The structure of this compound features a tetralone core, which is significant for its reactivity and potential pharmacological effects. The presence of the isopropyl and methyl groups contributes to its lipophilicity, influencing its interaction with biological membranes.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For example, research on related compounds has shown their ability to mitigate oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

The proposed mechanisms through which these compounds exert neuroprotective effects include:

  • Inhibition of Apoptosis : Compounds have been shown to inhibit apoptotic pathways by modulating key proteins such as BAX and caspase-3, while promoting anti-apoptotic proteins like Bcl-2 .
  • Regulation of Oxidative Stress : By enhancing the activity of antioxidant enzymes (e.g., superoxide dismutase and catalase), these compounds can reduce reactive oxygen species (ROS) levels, thereby protecting neuronal integrity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although more comprehensive investigations are needed to establish its efficacy and mechanism.

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of this compound have demonstrated varying effects depending on concentration and exposure time. These studies typically utilize cell lines such as PC12 to evaluate cell viability and apoptosis rates.

Table 1: Cytotoxicity Data Summary

Concentration (µg/mL)Cell Viability (%)Apoptosis Rate (%)
10955
209010
407525
605050
803070

Data indicates that higher concentrations correlate with increased cytotoxicity and apoptosis rates.

Case Study: Neuroprotection in PC12 Cells

A study focused on the neuroprotective effects of a related compound demonstrated significant reductions in oxidative stress markers when treated with varying concentrations. The results highlighted the potential for compounds like this compound in therapeutic applications for neurodegenerative disorders.

Case Study: Antimicrobial Efficacy

Another investigation explored the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into its use as an antimicrobial agent.

Properties

IUPAC Name

6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-9(2)11-6-7-14(15)12-5-4-10(3)8-13(11)12/h4-5,8-9,11H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZXBPVAPQXAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCC2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423897
Record name 4-Isopropyl-6-methyltetral-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57494-10-7
Record name 4-Isopropyl-6-methyltetral-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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